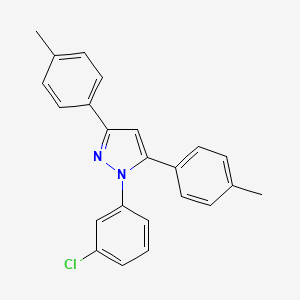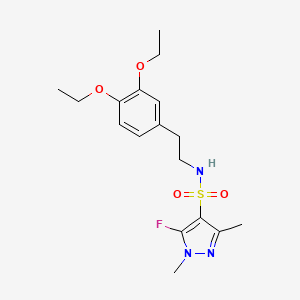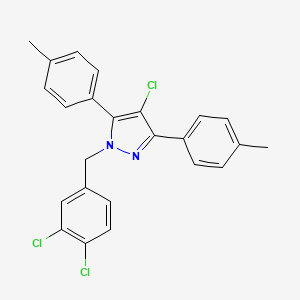![molecular formula C21H19N5O2 B14924531 3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14924531.png)
3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Attachment of the nitro-pyrazole moiety: This involves the reaction of the pyrazole core with a nitro-substituted pyrazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its pyrazole core.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group may also play a role in its biological activity through redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the nitro group and the methyl substitutions.
3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but with different substitution patterns.
1-(3-nitro-1H-pyrazol-1-yl)-3,5-diphenylpyrazole: Similar but without the methyl groups.
Uniqueness
The unique combination of the 2-methylphenyl groups and the nitro-pyrazole moiety may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C21H19N5O2 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3,5-bis(2-methylphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C21H19N5O2/c1-15-7-3-5-9-17(15)19-13-20(18-10-6-4-8-16(18)2)25(22-19)14-24-12-11-21(23-24)26(27)28/h3-13H,14H2,1-2H3 |
Clave InChI |
VZXMTXXWRDNXBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14924453.png)
![N-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924458.png)
![2-(3-Chlorophenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B14924467.png)
![1-Ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14924482.png)

![6-(3-methoxyphenyl)-1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924494.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924498.png)
![3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B14924503.png)

![Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B14924517.png)
![N-(2,6-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924520.png)
![1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924522.png)

